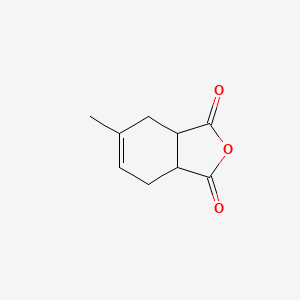

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Descripción

The exact mass of the compound 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52669. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMSKMUAMXLNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058714 | |

| Record name | 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3425-89-6 | |

| Record name | Isomethyltetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3425-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3425-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-4-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride: A Technical Monograph

Topic: 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA) Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA, CAS 3425-89-6) represents a critical class of cycloaliphatic anhydrides utilized primarily as latent curing agents for high-performance epoxy resins and as intermediates in the synthesis of polyimides and polyesters. Unlike aromatic anhydrides, 4-MTHPA offers superior electrical insulation, optical transparency, and reduced toxicity, making it indispensable in medical device encapsulation and advanced material synthesis. This guide dissects its molecular architecture, reactivity profiles, and application protocols, providing a rigorous foundation for its deployment in drug delivery systems (polymer matrices) and structural composites.

Molecular Architecture & Synthesis

The structural integrity of 4-MTHPA is derived from its synthesis via the Diels-Alder cycloaddition. The molecule features a cyclohexene ring fused to a succinic anhydride moiety. The presence of the methyl group at the C4 position introduces asymmetry, influencing the viscosity and melting point of the resulting material.

Stereochemistry and Isomerism

Commercially available "MTHPA" is often a liquid eutectic mixture of isomers (mainly 4-methyl and 3-methyl derivatives) to suppress crystallization. However, the specific 4-methyl-1,2,3,6-tetrahydro isomer (CAS 3425-89-6) is the direct adduct of isoprene and maleic anhydride.

-

Chirality: The molecule possesses chiral centers at the bridgehead carbons (C1 and C2 of the cyclohexane ring), typically existing as a racemic mixture in synthesis.

-

Conformation: The cyclohexene ring adopts a half-chair conformation, which dictates the steric accessibility of the anhydride carbonyls during nucleophilic attack.

Synthesis Mechanism (Diels-Alder)

The synthesis is a classic [4+2] cycloaddition between isoprene (diene) and maleic anhydride (dienophile). This reaction is atom-efficient and stereospecific, generally favoring the cis-fused product due to the endo rule, although the exo product is thermodynamically accessible.

Figure 1: Concerted Diels-Alder mechanism forming 4-MTHPA.[1][2] The reaction preserves the unsaturation in the cyclohexene ring.

Physicochemical Profile

The following data characterizes the pure 4-methyl isomer. Note that industrial grades (liquid MTHPA) will vary in viscosity and freezing point due to isomeric distribution.

| Property | Value | Notes |

| CAS Number | 3425-89-6 | Specific to 4-methyl isomer |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Physical State | White Crystalline Solid | Pure isomer (Commercial form is often liquid) |

| Melting Point | 59–60 °C | Pure isomer |

| Boiling Point | ~295–300 °C | At 760 mmHg |

| Density | 1.20 ± 0.1 g/cm³ | High density contributes to low shrinkage in curing |

| Solubility | Soluble in Acetone, Benzene, Toluene | Hydrolyzes in water |

| Vapor Pressure | ~0.001 mmHg (25°C) | Low volatility (advantageous for curing) |

Reactivity & Functionalization[9]

Hydrolysis and Stability

4-MTHPA is hygroscopic. Upon exposure to atmospheric moisture, the anhydride ring opens to form 4-methyl-4-cyclohexene-1,2-dicarboxylic acid.

-

Implication: Storage requires strictly anhydrous conditions (N₂ blanket). Hydrolyzed acid precipitates in liquid resin blends, causing haze and reducing cross-link density.

Epoxy Curing Mechanism

In drug delivery device fabrication and medical electronics, 4-MTHPA is used to cure epoxy resins (e.g., DGEBA). The mechanism is strictly nucleophilic , requiring an initiator (alcohol or tertiary amine).

-

Initiation: An alcohol (or trace water) opens the anhydride ring to form a monoester with a free carboxylic acid.

-

Propagation: The carboxylic acid reacts with an epoxide group to form a diester and a new hydroxyl group.

-

Etherification (Side Reaction): Hydroxyls can react with epoxides directly, but in anhydride-excess systems, esterification dominates.

Figure 2: Step-growth polymerization mechanism of 4-MTHPA with epoxy resins. The regeneration of hydroxyl groups creates an autocatalytic effect.

Imidization

Reaction with primary amines yields polyimides .

-

Pathway: 4-MTHPA + Diamine → Polyamic Acid → (Heat/-H₂O) → Polyimide.

-

Relevance: Used to synthesize flexible, high-temperature resistant substrates for bio-implantable electronics.

Experimental Protocols

Protocol A: Purification of 4-MTHPA (From Isomeric Mixture)

Objective: Isolation of the crystalline 4-methyl isomer for mechanistic studies.

-

Dissolution: Dissolve 100g of commercial liquid MTHPA in 200mL of anhydrous petroleum ether (bp 35–60°C).

-

Crystallization: Cool the solution to -10°C for 24 hours. The cis-4-methyl isomer will crystallize preferentially.

-

Filtration: Filter rapidly under dry nitrogen atmosphere (anhydride is moisture sensitive).

-

Washing: Wash crystals with cold (-20°C) petroleum ether.

-

Drying: Vacuum dry at 25°C (<1 mmHg) for 4 hours.

-

Validation: Verify MP (59–60°C) and ¹H-NMR (absence of 3-methyl isomer peaks).

Protocol B: DSC Analysis of Curing Kinetics

Objective: Determine optimal curing temperature for an MTHPA/Epoxy system.

-

Preparation: Mix DGEBA epoxy (EEW ~190) with 4-MTHPA at a stoichiometric ratio of 1.0:0.85 (Epoxy:Anhydride).

-

Catalyst: Add 0.5 wt% BDMA (Benzyldimethylamine). Mix thoroughly under vacuum to degas.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Run: Ramp from 25°C to 300°C at 10°C/min under N₂ purge.

-

Analysis:

-

Identify T_onset (onset of exotherm) and T_peak (peak cure rate).

-

Calculate ΔH_rxn (Area under curve).

-

Insight: A sharp peak indicates rapid curing; a broad peak suggests diffusion limitations or improper mixing.

-

Safety & Toxicology (GHS Classification)

Signal Word: DANGER

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H318: Causes serious eye damage (Corrosive to mucous membranes).

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).

Handling Directive:

-

Always handle in a fume hood.

-

Use butyl rubber gloves (nitrile may degrade upon prolonged exposure to liquid anhydrides).

-

In case of skin contact, wash with polyethylene glycol (PEG) followed by soap and water (PEG helps solubilize the hydrophobic anhydride).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74330, cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride. Retrieved from [Link]

-

Broadview Technologies. MTHPA: A Versatile Specialty Anhydride for Epoxy Systems. Retrieved from [Link]

-

Organic Syntheses. cis-Δ4-Tetrahydrophthalic Anhydride (Analogous Synthesis). Org.[3][4][5] Synth. 1950, 30, 93. Retrieved from [Link]

Sources

- 1. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 2. Methyl tetrahydrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 3. gov.mb.ca [gov.mb.ca]

- 4. aidic.it [aidic.it]

- 5. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride synthesis and properties

Topic: 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA): Synthesis, Isomerization, and Application Profiles Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA) represents a critical junction between kinetic synthesis and thermodynamic utility.[1] While primarily recognized in materials science as a precursor to liquid epoxy curing agents, its unique stereochemical architecture—a cyclohexene ring fused to a reactive anhydride—offers a versatile scaffold for pharmaceutical intermediate synthesis.

This guide dissects the transition from the solid, kinetically favored Diels-Alder adduct (the title compound) to the liquid, thermodynamically stable isomer mixtures required for industrial application. It provides validated protocols for synthesis, detailed mechanistic pathways, and safety profiles essential for laboratory and pilot-scale handling.

Molecular Architecture & Stereochemistry

To manipulate 4-MTHPA effectively, one must understand its isomeric landscape.[1] The title compound is the direct Diels-Alder adduct of isoprene and maleic anhydride.[1]

-

IUPAC Name: 5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione[1][2][3]

-

Kinetic Product: The 1,2,3,6-tetrahydro isomer (often denoted as

-MTHPA) contains the double bond at the 4,5-position, directly carrying the methyl group. -

Stereochemistry: The ring fusion is exclusively cis due to the concerted nature of the Diels-Alder reaction (endo-rule preference).[1]

-

Thermodynamic Isomers: Under acidic or thermal stress, the double bond migrates to more substituted positions (e.g.,

,

Synthesis Strategy: The Diels-Alder Protocol

Core Principle: The synthesis relies on the [4+2] cycloaddition of isoprene (diene) and maleic anhydride (dienophile). This reaction is highly exothermic.[1][4] In a controlled lab setting, we prioritize heat management to prevent polymerization of the diene or runaway thermal decomposition.

Experimental Protocol (Self-Validating)

-

Reagents:

-

Maleic Anhydride (98%+, briquettes crushed to powder)

-

Isoprene (99%, stabilized with TBC)

-

Solvent: Toluene (anhydrous) or Neat (for industrial simulation)[1]

-

Inert Gas: Nitrogen (

)

-

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation (Optional but Recommended): Charge Maleic Anhydride (1.0 eq) into the flask. Add Toluene (2 mL per gram of anhydride) to create a slurry. Note: Toluene acts as a heat sink.[1] Neat reactions require precise temperature control.

-

Activation: Heat the slurry to 55°C . The maleic anhydride will partially dissolve/melt.

-

Addition (The Critical Step): Begin dropwise addition of Isoprene (1.1 eq).

-

Digestion: Once addition is complete, raise temperature to 100°C and hold for 2 hours.

-

Finishing: Strip excess isoprene and solvent under reduced pressure (rotary evaporator).

-

Purification: The crude 4-MTHPA solidifies upon cooling (mp ~65°C).[1] Recrystallize from ligroin or toluene/hexane for analytical purity.[1]

Mechanistic Visualization

The following diagram illustrates the concerted electron flow and the transition from reactants to the bicyclic product.

Figure 1: Mechanistic pathway for the synthesis of 4-MTHPA via Diels-Alder cycloaddition.

Industrial Processing: Isomerization to Liquid MTHPA

While the pure 1,2,3,6-isomer is useful for specific pharmaceutical derivatizations, the materials industry requires a liquid. The high melting point of the pure isomer (65°C) is a disadvantage for potting and encapsulation.

The Isomerization Workflow: To depress the freezing point, the kinetic product is subjected to acid-catalysis (e.g., phosphoric acid or zeolites) at elevated temperatures (140°C+). This migrates the double bond, creating a mixture of:

-

4-methyl-

-tetrahydrophthalic anhydride (Starting Material)[1][5] -

4-methyl-

-tetrahydrophthalic anhydride[1][5] -

4-methyl-

-tetrahydrophthalic anhydride[1][3]

This eutectic mixture remains liquid at room temperature (Viscosity: 40–80 mPa[6]·s at 25°C), making it the standard "MTHPA" of commerce.

Figure 2: Industrial workflow converting the solid kinetic isomer into the liquid eutectic mixture.

Physicochemical Properties Profile

The following data contrasts the pure kinetic isomer against the commercial liquid mixture.

| Property | Pure 4-MTHPA (Kinetic Isomer) | Commercial Liquid MTHPA (Isomer Mix) |

| CAS Number | 1694-82-2 (Specific) | 11070-44-3 (Generic/Mix) |

| Physical State | White Crystalline Solid | Light Yellow Transparent Liquid |

| Melting Point | 63°C – 65°C | < -20°C (Freezing Point) |

| Boiling Point | 130°C @ 1.5 mmHg | ~150°C @ 10 mmHg |

| Viscosity (25°C) | N/A (Solid) | 40 – 80 mPa[1][5]·s |

| Anhydride Content | > 98% | > 41-42% (by weight) |

| Solubility | Toluene, Acetone, Benzene | Toluene, Acetone, Epoxy Resins |

Applications in Drug Development & Materials

A. Pharmaceutical Intermediates

For drug development professionals, 4-MTHPA serves as a bifunctional building block .[1]

-

Imide Synthesis: The anhydride ring reacts rapidly with primary amines to form imides. This is utilized in synthesizing thalidomide analogs or specific anticonvulsant scaffolds where a lipophilic cyclohexene ring is required to cross the blood-brain barrier.[1]

-

Linker Chemistry: The double bond in the 4-position is electronically distinct from the carbonyls, allowing for orthogonal functionalization (e.g., epoxidation or hydroboration) while preserving the anhydride for bioconjugation.

B. Epoxy Curing (Materials Science)

This is the dominant application. MTHPA reacts with epoxy resins (bisphenol-A type) to form thermosets with high glass transition temperatures (

-

Mechanism: Anhydride ring opening by hydroxyls

Formation of half-ester

Handling, Safety, and Storage

Hazard Classification:

-

Sensitizer: MTHPA is a potent respiratory and skin sensitizer (H334, H317).

Essential Safety Protocols:

-

Moisture Exclusion: Anhydrides hydrolyze to the corresponding di-acid upon contact with atmospheric moisture.[1] This reaction is irreversible and ruins the stoichiometry for curing or synthesis.

-

Storage: Store under nitrogen blanket in tightly sealed steel or HDPE containers.

-

-

Personal Protective Equipment (PPE): Full-face respirator or high-efficiency fume hood is mandatory to prevent inhalation of vapors/dust.[1] Nitrile gloves are required.[1]

-

Neutralization: Spills should be treated with dilute sodium carbonate solution to neutralize the acid generated by hydrolysis before disposal.

References

-

Diels-Alder Synthesis & Kinetics

-

Physical Properties & Safety Data

-

Industrial Application & Isomerization

Sources

- 1. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1694-82-2 | cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride | Chemsrc [chemsrc.com]

- 3. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 6. zdmthpa.com [zdmthpa.com]

- 7. penpoly.com [penpoly.com]

- 8. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 9. 1,2,3,6-Tetrahydro-4-methylphthalic anhydride | 3425-89-6 [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]

physical properties of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

An In-Depth Technical Guide to the Physical Properties of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

Introduction

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride, a cyclic dicarboxylic anhydride, is a pivotal molecule in polymer chemistry and materials science. Primarily utilized as a curing agent or hardener for epoxy resins, its physical properties directly influence the processing parameters and final characteristics of the cured polymer matrix, such as thermal stability, mechanical strength, and electrical insulation. This guide provides a comprehensive examination of its core physical properties, offering researchers, scientists, and drug development professionals a foundational understanding for its application.

It is critical to distinguish the specific isomer, 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (CAS No. 3425-89-6), from commercially available products often labeled as Methyltetrahydrophthalic Anhydride (MTHPA).[1] These commercial grades are typically liquid mixtures of multiple isomers, which exhibit different physical properties compared to the isolated solid compound.[1] This guide will focus on the specific, well-defined chemical entity while noting the properties of common isomer mixtures where relevant.

Molecular Structure and Identification

The molecular structure forms the basis for all its physical and chemical behaviors. The presence of a methyl group, a cyclohexene ring, and a reactive anhydride functional group dictates its properties, from melting point to solubility and spectroscopic signature.

Caption: Molecular structure of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 1,2,3,6-Tetrahydro-4-methylphthalic anhydride | [2] |

| Synonyms | cis-4-Methyl-1,2,3,6-tetrahydrophthalic anhydride, 4-MTHPA | [2][3] |

| CAS Number | 3425-89-6 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2][4][5] |

| Molecular Weight | 166.17 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline solid |[6] |

Thermal Properties

The thermal characteristics of a curing agent are paramount, as they dictate curing temperatures, pot life, and the service temperature of the final product.

Melting Point

The melting point of pure 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is reported to be 59-60°C .[2] This sharp melting point is characteristic of a pure crystalline solid. In contrast, commercial MTHPA mixtures are often liquids at room temperature, with freezing points below -20°C.[1][4] The presence of multiple isomers disrupts the crystal lattice, leading to a significant depression of the melting/freezing point.

-

Experimental Rationale: Differential Scanning Calorimetry (DSC) is the standard method for accurately determining the melting point. The endothermic peak on the DSC thermogram corresponds to the melting transition. The sharpness of this peak is a reliable indicator of sample purity; impurities will typically broaden the peak and lower the melting point.

Boiling Point

The boiling point for this compound is approximately 295°C to 308.9°C at atmospheric pressure.[2][5] This high boiling point signifies low volatility under standard processing conditions, which is advantageous in minimizing vapor exposure and maintaining stoichiometric ratios during curing reactions. Liquid isomer mixtures exhibit a broad boiling range, often cited as 115-155°C, though this may be under reduced pressure.[1]

Physical State and Density

At standard temperature and pressure, pure 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a solid.[6] Its density is approximately 1.221 g/cm³ .[5] Density is a critical parameter for formulation calculations, ensuring accurate volumetric dispensing and correct mix ratios with epoxy resins.

Table 2: Summary of Key Physical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 59-60 °C | - | [2] |

| Boiling Point | ~295 - 308.9 °C | at 760 mmHg | [2][5] |

| Density | 1.221 g/cm³ | - | [5] |

| Flash Point | >100 °C (typically 146.8 °C) | Closed cup | [2][5] |

| Vapor Pressure | 0.001 - 0.00101 mmHg | at 25 °C | [2][5] |

| Refractive Index | ~1.517 | at 20 °C |[5] |

Solubility and Hydrolytic Stability

Understanding the solubility profile is essential for solvent selection in cleaning, dilution, or analytical sample preparation.

-

Organic Solvents: It is readily soluble in common organic solvents such as acetone, ethanol, and toluene.[1]

-

Water Solubility: The compound is sparingly soluble in water, with a reported value of 13.2 g/L at 20°C .[2][6] However, prolonged contact with moisture is not recommended. The anhydride ring is susceptible to hydrolysis, reacting with water to open the ring and form the corresponding dicarboxylic acid (4-methyl-1,2,3,6-tetrahydrophthalic acid).[6][7] This reaction is often slow at ambient temperature but is accelerated by heat and acidic or basic conditions.[7][8]

-

Trustworthiness Insight: The potential for hydrolysis necessitates storage in tightly sealed containers in a dry environment. From a quality control perspective, Karl Fischer titration should be employed to quantify water content, as excess moisture can lead to incomplete curing and degradation of the final polymer's properties.

Caption: A typical experimental workflow for characterizing the physical properties of a received sample.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic peaks from the anhydride functional group. Key absorptions include:

-

Strong C=O stretching: Two distinct peaks are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹, which is a hallmark of a cyclic anhydride.

-

C-O-C stretching: A strong band around 1200-1300 cm⁻¹.

-

C=C stretching: A peak around 1650 cm⁻¹ corresponding to the double bond in the cyclohexene ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 166.[9] Characteristic fragmentation patterns would involve the loss of CO and CO₂ from the anhydride group. The provided mass spectrum data shows significant peaks at m/z 138, 93, and 79, which correspond to fragmentation of the parent molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A singlet or doublet for the methyl group (CH₃) in the upfield region (~1.5-2.0 ppm).

-

Signals for the olefinic protons (C=CH) in the downfield region (~5.0-6.0 ppm).

-

Complex multiplets for the aliphatic ring protons.

NMR is an invaluable tool for distinguishing between different isomers of methyltetrahydrophthalic anhydride.

Conclusion

The are well-defined, characterizing it as a crystalline solid with a distinct melting point and high boiling point. Its solubility profile and susceptibility to hydrolysis are critical considerations for its storage and application as an epoxy curing agent. A thorough understanding and verification of these properties, particularly distinguishing the pure compound from commercial isomer mixtures, are essential for ensuring reproducibility and achieving desired performance in research, development, and manufacturing.

References

- Vertex AI Search. (n.d.). Briefly describe the basic properties of methyl tetrahydrophthalic anhydride.

-

Wikipedia. (n.d.). Tetrahydrophthalic anhydride. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Methyltetrahydrophthalic anhydride. Retrieved January 30, 2026, from [Link]

-

ICSC. (n.d.). ICSC 1376 - HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE. Retrieved January 30, 2026, from [Link]

-

Chemsrc. (n.d.). cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Hexahydro-4-methylphthalic anhydride. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride. Retrieved January 30, 2026, from [Link]

-

ECHA. (n.d.). 19438-60-9 - Substance Information. Retrieved January 30, 2026, from [Link]

Sources

- 1. zdmthpa.com [zdmthpa.com]

- 2. 1,2,3,6-Tetrahydro-4-methylphthalic anhydride | 3425-89-6 [chemicalbook.com]

- 3. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:1694-82-2 | cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. ICSC 1376 - HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]

- 9. 1,2,3,6-Tetrahydro-4-methylphthalic anhydride(3425-89-6) IR Spectrum [chemicalbook.com]

- 10. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]

Technical Guide: 4-Methyl-1,2,3,6-Tetrahydrophthalic Anhydride (4-MTHPA)

[1][2]

Executive Summary

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA) is a cyclic anhydride formed via the Diels-Alder cycloaddition of isoprene and maleic anhydride.[1] While predominantly utilized as a curing agent for epoxy resins in the electronics and composites sectors, its structural versatility makes it a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., imides, lactams) and a reference standard in immunotoxicology.[1]

This guide analyzes the molecular architecture, stereochemical dynamics, and reactivity profile of 4-MTHPA.[1] It bridges the gap between industrial polymer chemistry and pharmaceutical application, specifically focusing on haptenation mechanisms relevant to drug safety assessment.[1]

Part 1: Molecular Architecture & Stereochemistry[2]

Structural Identity

The core structure of 4-MTHPA consists of a cyclohexene ring fused to a succinic anhydride moiety. The presence of a methyl group at the C4 position introduces regiochemical and stereochemical complexity that dictates its physical state and reactivity.

Isomerism and The "Liquid" State

Pure cis-4-MTHPA is a solid with a melting point of ~65°C. However, the commercial utility of 4-MTHPA relies on it being a liquid at room temperature (viscosity 40–80 mPa[4][1]·s at 25°C). This liquid state is achieved through eutectic depression , resulting from a mixture of regioisomers:

-

4-Methyl isomer: Derived from the "para" orientation in the Diels-Alder transition state.

-

3-Methyl isomer: Derived from the "meta" orientation (minor product).

The entropy of mixing these isomers prevents crystallization, facilitating easy handling in solvent-free epoxy formulations.

Spectroscopic Signature (Diagnostic NMR)

For researchers validating structure, the following diagnostic signals are characteristic of the 4-MTHPA scaffold:

| Nucleus | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| ¹H | -CH₃ | 1.7 – 1.8 | Singlet/Doublet | Methyl group attached to alkene.[1] |

| ¹H | =CH- | 5.4 – 5.6 | Multiplet | Vinylic proton (shielded by anhydride anisotropy).[1] |

| ¹H | CH-CO | 3.3 – 3.5 | Multiplet | Bridgehead protons (alpha to carbonyl).[1] |

| ¹³C | C=O | 170 – 175 | Singlet | Anhydride carbonyls.[1] |

| ¹³C | C=C | 125 – 135 | Singlet | Alkene carbons (quaternary C-Me vs. tertiary CH).[1] |

Part 2: Synthesis & Manufacturing Dynamics[2]

The synthesis of 4-MTHPA is a classic example of an atom-economical Diels-Alder [4+2] cycloaddition .

Mechanism

The reaction involves the concerted overlap of the HOMO of the diene (Isoprene) and the LUMO of the dienophile (Maleic Anhydride).

-

Regioselectivity: The methyl group on isoprene (an electron-donating group) polarizes the diene. The "para" product (4-methyl) is kinetically favored over the "meta" product (3-methyl), typically in a 70:30 to 85:15 ratio depending on temperature.

-

Stereoselectivity: The reaction follows the endo rule, placing the anhydride ring cis to the alkene bridge, resulting in the cis-fused bicyclic system.[1]

Figure 1: The concerted Diels-Alder mechanism forming 4-MTHPA.[2] The reaction is highly exothermic and stereospecific.[1]

Part 3: Reactivity Profile & Pharmaceutical Relevance[2]

While industrial applications focus on epoxy curing, the drug development relevance of 4-MTHPA lies in its high reactivity toward nucleophiles, making it a model for haptenation and immunogenicity studies.[1]

Protein Haptenation (Immunotoxicology)

Anhydrides are potent respiratory sensitizers. In drug safety, understanding how small molecules (haptens) bind to carrier proteins (albumin) is critical.[1] 4-MTHPA reacts rapidly with the ε-amino groups of lysine residues and N-terminal amines.

Mechanism:

-

Nucleophilic attack by the protein amine on one anhydride carbonyl.

-

Ring opening to form an amide bond and a free carboxylic acid.[1]

-

The resulting "hapten-protein conjugate" is the immunogenic species responsible for Type I (IgE-mediated) hypersensitivity.

Figure 2: Haptenation pathway. The anhydride ring opens upon attack by biological amines, creating a permanent tag on the protein.[1]

Synthetic Utility (Scaffold Generation)

For medicinal chemists, 4-MTHPA serves as a precursor for:

-

Imides: Reaction with primary amines followed by dehydration yields cyclic imides (common pharmacophores).

-

Hydrogenation: Reduction of the double bond yields 4-methylhexahydrophthalic anhydride (4-MHHPA), changing the ring conformation and solubility profile.

Part 4: Experimental Protocol: Anhydride Equivalent Weight (AEW)

To verify the quality of 4-MTHPA (crucial for stoichiometry in both polymer and conjugate synthesis), the Anhydride Equivalent Weight (AEW) must be determined. This protocol distinguishes between the active anhydride and any hydrolyzed free acid impurities.

Objective: Determine the mass of sample containing one mole of anhydride groups.

Reagents

-

Morpholine Solution: 0.2 N in methanol (Reacts selectively with anhydride).

-

Methanolic HCl: 0.1 N Standardized solution.

-

Indicator: Methyl Yellow or Bromocresol Green.[1]

-

Solvent: Methanol (anhydrous).

Step-by-Step Methodology

-

Blank Preparation:

-

Sample Reaction:

-

Titration:

-

Titrate the excess (unreacted) morpholine with 0.1 N Methanolic HCl (

).

-

-

Calculation:

Validation Criteria:

Part 5: Safety & Toxicology[2]

Warning: 4-MTHPA is a potent sensitizer.[1]

-

Respiratory: May cause allergy or asthma symptoms (H334).

-

Skin: May cause allergic skin reaction (H317) and serious eye damage (H318).

-

Handling: All weighing and transfers must occur in a fume hood. Nitrile gloves are required; latex is permeable to anhydrides.[1]

References

-

PubChem. (n.d.). cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride (Compound). National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

-

Organic Syntheses. (1950). cis-Δ4-Tetrahydrophthalic Anhydride. Org. Synth. 1950, 30,[1] 93. Retrieved January 30, 2026, from [Link](Note: Reference describes the parent Diels-Alder mechanism).[1]

-

Broadhead, T. (1995).[1] Determination of Anhydride Content in Copolymers. Journal of Polymer Science. (Contextualizing the morpholine titration method).

Sources

- 1. echemi.com [echemi.com]

- 2. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1,2,3,6-tetrahydro-4-methylphthalic anhydride (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 4. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 5. scbt.com [scbt.com]

- 6. mt.com [mt.com]

- 7. hiranuma.com [hiranuma.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-Methylhexahydrophthalic anhydride, CAS No. 34090-76-1 - iChemical [ichemical.com]

solubility of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA), a critical component in various industrial applications, particularly as a hardener for epoxy resins.[1][2][3] Understanding the solubility of MTHPA in organic solvents is paramount for optimizing formulation processes, ensuring reaction homogeneity, and achieving desired material properties. This document delves into the theoretical principles governing solubility, presents available qualitative solubility data, outlines a detailed protocol for experimental solubility determination, and discusses the practical implications for researchers and professionals in the field.

Introduction to 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride (MTHPA)

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride, commonly abbreviated as MTHPA, is a cyclic dicarboxylic anhydride.[4] It is a key industrial chemical primarily utilized as a curing agent for epoxy resins in the manufacturing of coatings, adhesives, and composite materials for the electronics and automotive industries.[1][2] The commercial product is typically a liquid mixture of various isomers, which contributes to its practical utility by preventing crystallization and maintaining a low viscosity at room temperature.[5][6]

The dissolution of MTHPA into a solvent system is often the initial and one of the most critical steps in its application. A thorough understanding of its solubility behavior allows for:

-

The selection of appropriate solvents for creating stable, low-viscosity mixtures with long pot lives.[3]

-

The optimization of reaction kinetics and curing temperatures.

-

The prevention of phase separation and precipitation, which can lead to defects in the final product.

-

The development of effective cleaning and removal procedures for uncured resin systems.

Chemical Structure and Properties:

-

Molecular Weight: 166.17 g/mol [7]

-

Appearance: Typically a light yellow, transparent oily liquid.[5][6][8]

-

Isomerism: Commercial MTHPA is a mixture of isomers, primarily 3-methyl and 4-methyl tetrahydrophthalic anhydride.[5][6]

Theoretical Framework of Solubility

The solubility of a solid solute like MTHPA in a liquid organic solvent is governed by the principle of "like dissolves like."[9] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of mixing must be negative for dissolution to occur spontaneously. This is influenced by both enthalpy (heat of solution) and entropy (disorder).

Key Factors Influencing Solubility:

-

Polarity: MTHPA possesses a polar anhydride group and a less polar hydrocarbon backbone. Its overall polarity allows it to be soluble in a range of solvents. Solvents with similar polarity to MTHPA are generally more effective at dissolving it.

-

Intermolecular Forces: The primary forces at play are van der Waals forces (specifically dipole-dipole interactions due to the polar anhydride group) and London dispersion forces. The ability of a solvent to engage in these interactions with MTHPA molecules is crucial for overcoming the solute-solute forces within the MTHPA structure and the solvent-solvent forces.

Solubility Profile of MTHPA in Common Organic Solvents

Based on available technical data, MTHPA exhibits good solubility in a variety of common organic solvents.[1] However, most of the available data is qualitative. Quantitative solubility data, specifying the concentration of a saturated solution at a given temperature, is not widely published and often needs to be determined empirically.

The following table summarizes the qualitative solubility of MTHPA in various organic solvents.

| Solvent Class | Solvent Name | Qualitative Solubility | Reference(s) |

| Ketones | Acetone | Readily Soluble | [1][4][5][6][8] |

| Aromatics | Toluene | Readily Soluble | [1][5][6][8][11] |

| Benzene | Readily Soluble | [1][11] | |

| Alcohols | Ethanol | Readily Soluble | [1][4][5][6][8] |

| Halogenated | Chloroform | Readily Soluble | [1] |

| Carbon Tetrachloride | Readily Soluble | [1] | |

| Esters | Ethyl Acetate | Readily Soluble | [1] |

| Water | Water | Sparingly soluble with hydrolysis | [1][4][11] |

Causality Behind Solubility Observations:

-

High Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have strong dipole moments that can effectively solvate the polar anhydride group of MTHPA, leading to high solubility.

-

High Solubility in Aromatic Solvents (e.g., Toluene, Benzene): The nonpolar aromatic rings of these solvents interact favorably with the hydrocarbon backbone of MTHPA via London dispersion forces, while also being able to accommodate the polar anhydride group to some extent, resulting in good solubility.

-

Reactivity with Water: MTHPA is sensitive to moisture and will hydrolyze in water to form the corresponding dicarboxylic acid.[1] This is a chemical reaction rather than a simple dissolution, making water an unsuitable solvent for most applications.

Standard Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a reliable and widely used technique. This protocol provides a self-validating system by ensuring that equilibrium is reached and accurately measured.

Objective: To determine the solubility of MTHPA in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

Experimental Workflow Diagram:

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of MTHPA. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

After agitation, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

-

-

Gravimetric Analysis:

-

Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a volumetric pipette.

-

To ensure no undissolved solids are transferred, pass the supernatant through a syringe filter compatible with the solvent.

-

Transfer the filtered aliquot into a pre-weighed (tared) evaporation dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the MTHPA.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained. This step is a self-validating control to ensure all solvent has been removed.

-

-

Calculation:

-

Calculate the mass of the dissolved MTHPA by subtracting the tare weight of the dish from the final constant weight.

-

Determine the solubility using the following formula: Solubility (g / 100 mL) = (Mass of MTHPA residue (g) / Volume of aliquot (mL)) * 100

-

Safety and Handling Considerations

MTHPA is classified as an irritant and a sensitizer.[1] It can cause serious eye damage, skin irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[7][12][13]

-

Personal Protective Equipment (PPE): Always handle MTHPA in a well-ventilated area, preferably a fume hood.[12][13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][12][13]

-

Moisture Sensitivity: MTHPA is moisture-sensitive and should be stored in a tightly closed container under an inert atmosphere to prevent hydrolysis.[11][14]

-

Disposal: Dispose of MTHPA and its solutions in accordance with local, state, and federal regulations.

Conclusion and Practical Implications

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is readily soluble in a wide array of common organic solvents, including ketones, aromatic hydrocarbons, and esters.[1] It is sparingly soluble in water and undergoes hydrolysis.[1][4] This broad solubility profile provides formulators with significant flexibility in designing epoxy resin systems.

For drug development professionals, while MTHPA is not a typical pharmaceutical ingredient, understanding the solubility of similar anhydride-containing molecules is crucial for prodrug design and formulation, where solubility in both aqueous and lipid environments is often required. The principles and experimental protocols detailed in this guide are broadly applicable to the characterization of new chemical entities.

The key takeaway for all researchers is the necessity of empirical, quantitative solubility determination when precise concentrations are required. The provided protocol offers a robust and reliable method for generating this critical data, enabling the development of optimized, stable, and effective formulations.

References

-

PENPET Petrochemical Trading. (n.d.). Methyltetrahydrophthalic anhydride (MTHPA). Retrieved from [Link]

-

LookChem. (n.d.). Cas 935-79-5, cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

Lonza S.p.A. (n.d.). Product Information: Methyltetrahydrophthalic Anhydride (MTHPA). Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrophthalic anhydride. Retrieved from [Link]

-

Chemical Information. (n.d.). Briefly describe the basic properties of methyl tetrahydrophthalic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Basic Information and Properties of MTHPA. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Methyl Tetrahydrophthalic Anhydride Curing Agent. Retrieved from [Link]

-

Apex Global. (2023). Methyltetrahydrophthalic anhydride (MTHPA). Retrieved from [Link]

-

Resinlab. (2015). Safety Data Sheet. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

JUNSEI CHEMICAL CO., LTD. (2025). Safety Data Sheet. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Park, Kinam. (2000). Hansen Solubility Parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H ) of the.... Retrieved from [Link]

-

Chemsrc. (n.d.). cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride. Retrieved from [Link]

-

Hansen, Charles M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

Sources

- 1. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]

- 2. Mthpa Methyltetrahydrophthalic Anhydride CAS 11070-44-3 [sunwisechem.com]

- 3. apexglobal.trade [apexglobal.trade]

- 4. Page loading... [guidechem.com]

- 5. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 6. Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 7. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zdmthpa.com [zdmthpa.com]

- 9. chem.ws [chem.ws]

- 10. hansen-solubility.com [hansen-solubility.com]

- 11. lookchem.com [lookchem.com]

- 12. echemi.com [echemi.com]

- 13. junsei.co.jp [junsei.co.jp]

- 14. broadview-tech.com [broadview-tech.com]

Technical Master File: 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA)

[1]

Executive Summary

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA) is a cyclic anhydride formed via the Diels-Alder reaction of isoprene and maleic anhydride.[1] While historically dominant in the field of thermosetting polymer chemistry —specifically as a latent curing agent for epoxy resins in high-performance electronics—it possesses significant, often underutilized potential as a chiral synthon in pharmaceutical synthesis.

This guide bridges the gap between its industrial utility in medical device encapsulation and its mechanistic role as a precursor for functionalized cyclohexane scaffolds in drug development.

Chemical Identity & Synthesis Architecture

The Diels-Alder Foundation

The synthesis of 4-MTHPA is a classic example of atom-economic chemistry. It proceeds through a [4+2] cycloaddition between isoprene (diene) and maleic anhydride (dienophile).

-

Regioselectivity: The methyl group on the isoprene directs the formation of the 4-methyl isomer, though commercial preparations often contain mixtures of 3-methyl and 4-methyl isomers depending on the purity of the diene feedstock.

-

Stereochemistry: The reaction predominantly yields the cis-fused anhydride due to the endo rule of the Diels-Alder transition state, preserving the stereochemistry of the dienophile.

Synthesis Workflow Visualization

The following diagram illustrates the pathway from raw materials to the final anhydride, highlighting the critical thermal control points required to minimize polymerization of the diene.

Figure 1: Synthetic pathway for 4-MTHPA via Diels-Alder cycloaddition.

Epoxy Curing Chemistry: Mechanism & Kinetics

For material scientists developing medical device housing or encapsulation (e.g., MRI coils, pacemaker leads), 4-MTHPA is preferred over amine hardeners due to its low exotherm , low viscosity , and high glass transition temperature (Tg) .

The Anhydride Cure Mechanism

Unlike amines, anhydrides do not react directly with epoxide rings at a significant rate. The reaction requires an initiator (Lewis base) and proceeds through a polyesterification mechanism.

-

Initiation: The accelerator (tertiary amine or imidazole) opens the anhydride ring, forming a betaine or carboxylate anion.

-

Propagation (Esterification): The carboxylate anion attacks the epoxide ring, opening it and generating an alkoxide.

-

Chain Transfer: The alkoxide reacts with another anhydride molecule, regenerating the carboxylate and extending the polymer chain.

Curing Workflow Visualization

Figure 2: Catalytic cycle of epoxy-anhydride curing mechanism.[2]

Pharmaceutical & Biomedical Relevance

While often categorized strictly as an industrial hardener, 4-MTHPA serves as a valuable privileged scaffold in drug discovery.

Synthesis Intermediate for Bioactive Imides

The anhydride moiety is highly reactive toward amines. Reaction with primary amines yields tetrahydrophthalimides .

-

Relevance: Cyclic imides are pharmacophores found in anxiolytics, anticonvulsants, and antimicrobials.

-

Protocol:

-

React 4-MTHPA with R-NH₂ in glacial acetic acid.

-

Reflux to effect ring closure (dehydration).

-

Result: N-substituted-4-methyl-tetrahydrophthalimide.

-

Medical Device Encapsulation

In the development of bio-electronic implants, the packaging material is as critical as the drug/device itself.

-

Low Viscosity: 4-MTHPA mixtures are liquid at room temperature (unlike solid phthalic anhydride), allowing for void-free impregnation of complex micro-circuitry.

-

Biocompatibility (Cured State): Once fully cured, the anhydride-epoxy matrix is inert, resistant to hydrolysis, and withstands sterilization (autoclave) temperatures due to high Tg (>120°C).

Technical Data Summary

| Property | Value / Description | Relevance |

| CAS Number | 3425-89-6 (4-methyl isomer)11070-44-3 (MTHPA mixture) | Identification for regulatory filing. |

| Molecular Weight | 166.17 g/mol | Stoichiometric calculations. |

| Physical State | Liquid (isomeric mixture) or Low Melting Solid | Ease of processing in automated dispensing. |

| Viscosity (25°C) | 20–60 mPa·s | Excellent impregnation of dense coils/components. |

| Anhydride Content | ≥ 41% | Critical for calculating Epoxy/Anhydride ratio. |

| Solubility | Soluble in acetone, toluene, benzene | Versatile for solution-based synthesis. |

Safety & Toxicology (E-E-A-T)

Critical Warning: Anhydrides are potent sensitizers. Handling requires strict adherence to safety protocols to prevent occupational asthma and contact dermatitis.

-

Respiratory Sensitization: Inhalation of vapors can cause irreversible sensitization. All transfers must occur in a fume hood.

-

Eye Damage: Corrosive. Causes serious eye damage upon contact.[3][4][5]

-

Hydrolysis Hazard: Reacts with atmospheric moisture to form the corresponding diacid, which is less reactive in curing but potentially more acidic/corrosive. Keep containers nitrogen-blanketed.

Self-Validating Safety Protocol:

-

Check: Inspect desiccant in storage container before use. If clumping is visible, hydrolysis has occurred; discard material.

-

Monitor: Use humidity indicators in the glove box or storage area.

-

Neutralize: Spills should be neutralized with dilute sodium carbonate solution before disposal, not just water (which forms the acid).

References

-

Diels-Alder Synthesis & Isomerism

-

Title: Process for preparing substituted phthalic anhydrides.[1]

- Source: U.S.

- URL

-

-

Epoxy Curing Mechanism

-

Chemical Properties & Safety

-

Industrial Application & Handling

- Title: Formul

- Source: Dixie Chemical / Tri-Iso Technical Bulletin.

-

URL:[Link]

-

Toxicology & Hazards

- Title: Hazardous Substance Fact Sheet: Tetrahydrophthalic Anhydride.

- Source: New Jersey Department of Health.

-

URL:[Link]

Sources

- 1. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 2. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. broadview-tech.com [broadview-tech.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. tri-iso.com [tri-iso.com]

- 7. researchgate.net [researchgate.net]

- 8. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride: From Discovery to Application

This guide provides an in-depth exploration of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA), a cornerstone of polymer chemistry. Tailored for researchers, scientists, and professionals in drug development and material science, this document navigates the historical context of its discovery, the intricacies of its synthesis, its chemical behavior, and its critical role as a curing agent for epoxy resins.

Section 1: Genesis of a Molecule - A Historical Perspective

The discovery of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, this [4+2] cycloaddition revolutionized the synthesis of cyclic compounds and earned them the Nobel Prize in Chemistry in 1950. The reaction's ability to form six-membered rings with high stereospecificity and regioselectivity laid the groundwork for the synthesis of a vast array of molecules, including MTHPA.[1]

Section 2: The Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride: A Diels-Alder Approach

The primary industrial synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a classic example of the Diels-Alder reaction.[1] The reaction mechanism is a concerted pericyclic process, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state.

Reaction Mechanism:

The [4+2] cycloaddition involves the interaction of the four pi electrons of the conjugated diene (isoprene) with the two pi electrons of the dienophile (maleic anhydride). The methyl group on the isoprene molecule directs the regioselectivity of the reaction, leading to the formation of the 4-methyl substituted product.

Figure 1: The Diels-Alder synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative procedure for the synthesis of MTHPA.

Materials:

-

Isoprene

-

Maleic Anhydride

-

Toluene (or another suitable solvent)

-

Hydroquinone (polymerization inhibitor)

-

Reaction flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Heating mantle

-

Crystallization dish

-

Büchner funnel and filter flask

Procedure:

-

Preparation: In a reaction flask, dissolve maleic anhydride in toluene. Add a small amount of hydroquinone to inhibit the polymerization of isoprene.

-

Reaction: Gently heat the solution to reflux. Slowly add isoprene to the reaction mixture through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Completion and Isolation: After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion.

-

Crystallization: Allow the reaction mixture to cool to room temperature. The product, MTHPA, will begin to crystallize. For complete crystallization, cool the mixture in an ice bath.

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (e.g., petroleum ether) to remove any unreacted starting materials.[4]

-

Drying: Dry the purified MTHPA in a vacuum oven at a low temperature to remove any residual solvent.

Section 3: Physicochemical Properties and Isomeric Forms

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a white crystalline solid at room temperature. The commercial product is often a mixture of isomers, which can exist as a liquid. The presence of the methyl group gives rise to two primary positional isomers: 3-methyl and 4-methyl tetrahydrophthalic anhydride. The commercial product is typically a mixture of these, which can influence its physical state and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [5] |

| Molecular Weight | 166.17 g/mol | [5] |

| Appearance | White crystalline solid or light yellow liquid (isomer mixture) | [6] |

| Melting Point | 63-65 °C (for pure isomers) | |

| Boiling Point | 115-155 °C | |

| Density | ~1.2 g/cm³ | |

| Solubility | Soluble in many organic solvents (e.g., acetone, toluene) |

Section 4: The Core Application: Curing of Epoxy Resins

The primary industrial application of MTHPA is as a hardener or curing agent for epoxy resins.[6] Anhydride-cured epoxy systems are valued for their excellent thermal stability, high glass transition temperatures (Tg), good electrical insulation properties, and low viscosity, which is advantageous in processing.[6]

The Curing Mechanism: A Step-by-Step Elucidation

The curing of an epoxy resin with an anhydride hardener is a complex process that proceeds through several key steps. The reaction is typically initiated by a nucleophile, often a hydroxyl group present on the epoxy resin backbone or from atmospheric moisture. The presence of an accelerator, such as a tertiary amine or an imidazole, is crucial for achieving a practical cure rate.[7]

-

Ring Opening of the Anhydride: The reaction is initiated by the nucleophilic attack of a hydroxyl group on one of the carbonyl carbons of the anhydride ring. This opens the ring to form a monoester and a carboxylic acid.

-

Epoxy-Carboxylic Acid Reaction: The newly formed carboxylic acid then reacts with an epoxy group. The carboxylate anion attacks the epoxide ring, leading to the formation of a hydroxyl group and an ester linkage.

-

Propagation: The hydroxyl group generated in the previous step can then react with another anhydride molecule, propagating the cross-linking process. This chain reaction leads to the formation of a highly cross-linked, three-dimensional polymer network.[7]

Figure 2: Simplified mechanism of epoxy resin curing with an anhydride hardener.

The Role of Accelerators

Accelerators play a pivotal role in anhydride-cured epoxy systems by increasing the reaction rate and lowering the curing temperature.[7] Tertiary amines, such as benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), and imidazoles are commonly used. These accelerators function by acting as catalysts to facilitate the ring-opening of the anhydride, thereby generating the initial carboxylic acid species more rapidly.[7]

Properties of MTHPA-Cured Epoxy Resins

The properties of the final cured epoxy resin are highly dependent on the specific epoxy resin used, the ratio of MTHPA to epoxy, the type and concentration of the accelerator, and the curing schedule (time and temperature).[7]

| Property | Typical Range for MTHPA-Cured Systems | Key Influencing Factors | Source |

| Glass Transition Temperature (Tg) | 120 - 180 °C | Curing schedule, post-curing, epoxy resin structure | [8] |

| Tensile Strength | 60 - 90 MPa | Epoxy resin type, presence of toughening agents | [9] |

| Flexural Strength | 100 - 150 MPa | Crosslink density, curing conditions | [9] |

| Dielectric Constant (1 MHz) | 3.0 - 3.5 | Formulation, frequency | [6] |

| Volume Resistivity | > 10¹⁵ Ω·cm | Purity of components, cure state | [6] |

Causality Behind Performance:

-

High Tg and Thermal Stability: The rigid cycloaliphatic structure of MTHPA and the high cross-link density achieved during curing contribute to the excellent thermal properties of the resulting polymer network.[7]

-

Excellent Electrical Insulation: The non-polar nature of the hydrocarbon backbone of MTHPA results in low dielectric constant and high volume resistivity, making these systems ideal for electrical and electronic applications.[6]

-

Good Mechanical Properties: The formation of a dense, three-dimensional network of ester linkages provides the cured resin with high strength and stiffness.[9]

Experimental Protocol: Curing of an Epoxy Resin with MTHPA

This protocol provides a general procedure for the preparation and curing of an epoxy formulation.

Materials:

-

Bisphenol A based liquid epoxy resin

-

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA)

-

2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) as an accelerator

-

Vacuum oven

-

Molds for specimen casting

Procedure:

-

Formulation: In a suitable container, preheat the epoxy resin to approximately 60°C to reduce its viscosity. Add the required amount of MTHPA and mix thoroughly until a homogeneous mixture is obtained. The stoichiometric ratio of anhydride to epoxy is a critical parameter and should be carefully calculated.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Accelerator Addition: Add the accelerator (e.g., DMP-30, typically 0.5-2 parts per hundred parts of resin) to the degassed mixture and mix gently but thoroughly.

-

Casting: Pour the final mixture into preheated molds.

-

Curing: Transfer the molds to an oven and cure according to a specific schedule. A typical curing schedule might be 2 hours at 100°C followed by a post-cure of 4 hours at 150°C. The exact schedule will depend on the specific resin system and desired properties.[9]

-

Cooling and Demolding: After the curing cycle is complete, allow the molds to cool slowly to room temperature before demolding the cured specimens.

Section 5: The Broader Impact and Future Outlook

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride remains a vital component in the formulation of high-performance epoxy systems. Its versatility, stemming from the foundational Diels-Alder reaction, allows for the creation of materials with a unique combination of thermal, electrical, and mechanical properties. These materials are indispensable in a wide range of applications, from electrical encapsulation and composites to coatings and adhesives.

Future research in this area will likely focus on the development of bio-based alternatives to traditional epoxy resins and curing agents, driven by a growing emphasis on sustainability. Furthermore, the continued exploration of novel catalyst systems to achieve even faster cure times at lower temperatures without compromising performance remains an active area of investigation. The fundamental chemistry of the Diels-Alder reaction and the versatile reactivity of the anhydride group ensure that MTHPA and its derivatives will continue to be a subject of scientific and industrial interest for the foreseeable future.

References

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe, I. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

-

PubChem. (n.d.). cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride. Retrieved from [Link]

-

Broadview Technologies Inc. (n.d.). MTHPA: A Versatile Specialty Anhydride for Epoxy Systems. Retrieved from [Link]

-

Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

-

SciSpace. (n.d.). Study on the Properties of PTMG Toughener Modified Epoxy Resins. Retrieved from [Link]

-

AZoM. (2022, January 4). Dianhydride-Cured Epoxy and High Glass-Transition Temperatures. Retrieved from [Link]

- Google Patents. (n.d.). WO1989000564A1 - Process for producing methyltetrahydrophthalic anhydride.

-

Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods of synthesizing cis-methyltetrahydrophthalic anhydride. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetics of a Diels−Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. Retrieved from [Link]

- MDPI. (2023). Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. Polymers, 15(21), 4259.

-

ResearchGate. (n.d.). Nature of the transition state in some Diels-Alder reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrophthalic anhydride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO1989000564A1 - Process for producing methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. broadview-tech.com [broadview-tech.com]

- 7. tri-iso.com [tri-iso.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

Technical Monograph: Operational Integrity in the Stewardship of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Executive Summary & Chemical Profile

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA) is a critical liquid alicyclic anhydride used primarily as a curing agent for epoxy resins in high-performance applications such as filament winding, electrical potting, and encapsulation. Its utility stems from its low viscosity and long pot life; however, these advantages are contingent upon strict moisture exclusion.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to establish a self-validating operational workflow . The core directive is the preservation of the anhydride ring structure, which is thermodynamically unstable in the presence of protic nucleophiles (water).

Physicochemical Constants (CAS 34090-76-1)[1][2][3]

| Property | Value | Operational Relevance |

| Physical State | Liquid (Pale Yellow) | Pumpable at room temp; facilitates automated metering. |

| Molecular Weight | 166.17 g/mol | Critical for stoichiometric calculations in epoxy curing. |

| Density | ~1.16 - 1.20 g/cm³ | High density requires robust secondary containment. |

| Boiling Point | ~290°C | Low volatility, but aerosols are a severe respiratory hazard. |

| Solubility | Reacts with water | Hydrolysis Risk: Irreversible conversion to diacid. |

| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid. |

The Moisture Imperative: Mechanistic Causality

The primary failure mode in MTHPA handling is hydrolysis . Unlike simple solvents where moisture absorption is a physical contaminant, water chemically destroys MTHPA.

The Hydrolysis Pathway

The strained anhydride ring is highly electrophilic. Upon contact with water (even atmospheric humidity), the ring opens to form 4-methyl-4-cyclohexene-1,2-dicarboxylic acid.

Why this matters:

-

Stoichiometric Drift: The diacid consumes epoxy groups at a different rate and mechanism than the anhydride, leading to unpredictable cure kinetics.

-

Viscosity Spike: The formation of carboxylic acid groups introduces strong hydrogen bonding, significantly increasing viscosity and potentially crystallizing the material (freezing it) at room temperature.

-

Tg Reduction: Cured networks formed with hydrolyzed MTHPA often exhibit a lower Glass Transition Temperature (Tg), compromising the thermal stability of the final composite.

Visualization: Degradation & Curing Logic

Figure 1: The divergent pathways of MTHPA.[1] Hydrolysis (red path) irreversibly degrades the material, leading to inferior polymer networks.

Health & Safety: The Sensitization Risk[4]

While MTHPA is an irritant, the critical hazard is Respiratory Sensitization (H334) . Anhydrides are haptens; they can react with proteins in the respiratory tract to form antigens, triggering an immune response.

Risk Hierarchy & PPE Selection

-

Inhalation: Exposure to vapors or aerosols can cause occupational asthma. Once sensitized, a worker may not be able to work with any cyclic anhydride again.

-

Skin: Potential for allergic contact dermatitis.[2]

PPE Protocol:

| Protection Zone | Recommendation | Causality/Standard |

| Respiratory | PAPR or Full-Face Respirator (OV/P100 Cartridge) | Standard N95s are insufficient for vapors. Positive pressure (PAPR) is preferred to prevent inward leakage during physical exertion. |

| Dermal (Hands) | Butyl Rubber (Primary) or Nitrile (Splash only) | Butyl offers superior permeation resistance to anhydrides. Nitrile degrades faster and should only be used for incidental splash protection, changed immediately upon contact. |

| Ocular | Chemical Goggles | Face shields alone are insufficient due to vapor irritation; goggles provide a gas-tight seal. |

Storage Protocol: A Self-Validating System

To ensure scientific integrity, the storage protocol must include "checkpoints" that validate the material's quality before it is used.

The "Dry-Blanket" Storage Standard

-

Container Material: Stainless steel (304/316) or HDPE. Avoid mild steel (iron contamination catalyzes degradation).

-

Headspace Management:

-

Protocol: Always backfill the container headspace with dry Nitrogen (N2) or Argon after every use.

-

Reasoning: Displacing oxygen and moisture prevents hydrolysis. MTHPA is hygroscopic; leaving a drum open to air for even 30 minutes can initiate acid formation.

-

-

Temperature Control:

-

Range: 15°C – 30°C.

-

Warning: Storage below 10°C may cause crystallization (isomer dependent). If crystallization occurs, gently heat to 40-50°C and agitate to re-liquefy. Do not overheat, as this accelerates oxidation.

-

Quality Checkpoint (The Validation Step)

Before committing a batch of MTHPA to a large reactor, perform this simple check:

-

Visual: Liquid must be clear/pale yellow. Turbidity indicates moisture contamination or polymer formation.

-

Viscosity Check: A measurable increase in viscosity (>10% from baseline) confirms hydrolysis (hydrogen bonding of diacids). Reject the batch.

Operational Handling & Workflow Logic

This workflow is designed to minimize exposure and maximize material stability.

Workflow Diagram

Figure 2: Operational decision tree ensuring material integrity and safety response.

Spill Response Protocol

Do not simply wipe up MTHPA. The residue is persistent and sensitizing.

-

Evacuate: Remove non-essential personnel.

-

PPE: Don full butyl gloves and respiratory protection.

-

Contain: Use vermiculite or sand to dike the spill.

-